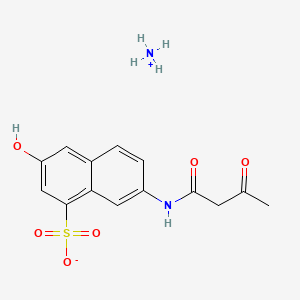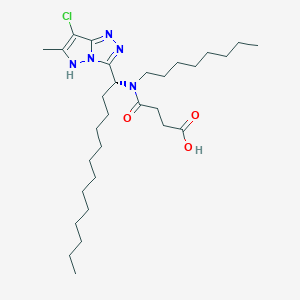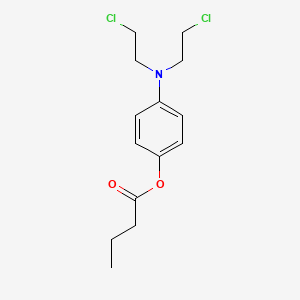
2,3',4'-Tribromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’,4’-Tribromobiphenyl is a polybrominated biphenyl compound with the molecular formula C12H7Br3. It is a derivative of biphenyl, where three bromine atoms are substituted at the 2, 3’, and 4’ positions. This compound is part of a larger group of brominated flame retardants used in various industrial applications due to their ability to inhibit the spread of fire.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4’-Tribromobiphenyl typically involves the bromination of biphenyl. One common method is the direct bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 2,3’,4’-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride or chloroform to facilitate the reaction and control the temperature.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3’,4’-Tribromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated biphenyls.
Reduction Reactions: The compound can be reduced to form less brominated biphenyls or biphenyl itself.
Oxidation Reactions: Oxidative reactions can lead to the formation of brominated biphenyl oxides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products:
Substitution: Hydroxylated biphenyls.
Reduction: Less brominated biphenyls or biphenyl.
Oxidation: Brominated biphenyl oxides.
Applications De Recherche Scientifique
2,3’,4’-Tribromobiphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of brominated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the area of cancer research.
Industry: Utilized as a flame retardant in the production of plastics, textiles, and electronic devices.
Mécanisme D'action
The mechanism of action of 2,3’,4’-Tribromobiphenyl involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The compound is known to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. It can also interfere with hormone signaling pathways, particularly those involving thyroid hormones, due to its structural similarity to these hormones.
Comparaison Avec Des Composés Similaires
- 2,4,6-Tribromobiphenyl
- 2,4,5-Tribromobiphenyl
- 2,3,5-Tribromobiphenyl
Comparison: 2,3’,4’-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other tribromobiphenyls, it may exhibit different levels of toxicity, bioaccumulation, and environmental persistence. For example, 2,4,6-Tribromobiphenyl has a different bromination pattern, which can lead to variations in its flame-retardant properties and interactions with biological systems.
Propriétés
Numéro CAS |
859930-83-9 |
|---|---|
Formule moléculaire |
C12H7Br3 |
Poids moléculaire |
390.90 g/mol |
Nom IUPAC |
1,2-dibromo-4-(2-bromophenyl)benzene |
InChI |
InChI=1S/C12H7Br3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H |
Clé InChI |
XRMQKMIQBMLPND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


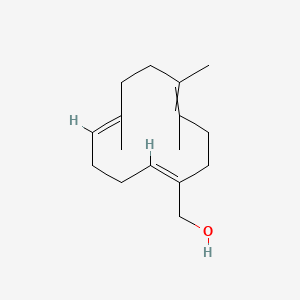

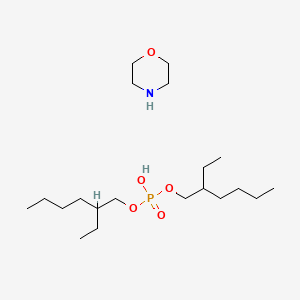


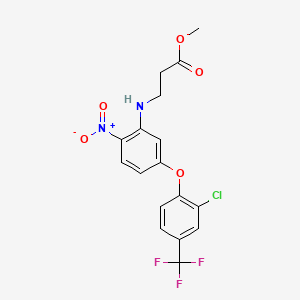
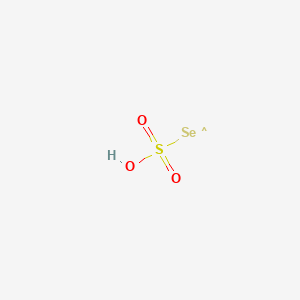

![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
